molecular formula C14H17NO2S B8274866 5-(5-(1-hydroxyethyl)thiophen-2-yl)-1-isopropylpyridin-2(1H)-one

5-(5-(1-hydroxyethyl)thiophen-2-yl)-1-isopropylpyridin-2(1H)-one

Cat. No.: B8274866
M. Wt: 263.36 g/mol
InChI Key: GADGZBKZJWJWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-(1-hydroxyethyl)thiophen-2-yl)-1-isopropylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H17NO2S and its molecular weight is 263.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

5-[5-(1-hydroxyethyl)thiophen-2-yl]-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C14H17NO2S/c1-9(2)15-8-11(4-7-14(15)17)13-6-5-12(18-13)10(3)16/h4-10,16H,1-3H3

InChI Key

GADGZBKZJWJWHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=CC1=O)C2=CC=C(S2)C(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(1-isopropyl-6-oxo-1,6-dihydropyridin-3-yl)thiophene-2-carbaldehyde (0.205 g, 0.829 mmol) in THF (10 mL) was cooled to 0° C. A solution of 1.5M methyl magnesium bromide in diethyl ether (1.65 mL, 2.48 mmol) was added slowly at 0° C. and the mixture was stirred for 2 h at rt. The reaction mixture was quenched with saturated NH4Cl solution (10 mL) and extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine solution (10 mL), dried over Na2SO4 and concentrated under vacuum to obtain crude 5-(5-(1-hydroxyethyl)thiophen-2-yl)-1-isopropylpyridin-2(1H)-one as an off-white solid (0.150 g, 71% yield). LC-MS m/z calcd for [M+H]+ 264.1. found 264.1.
Name
5-(1-isopropyl-6-oxo-1,6-dihydropyridin-3-yl)thiophene-2-carbaldehyde
Quantity
0.205 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.65 mL
Type
reactant
Reaction Step Two

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